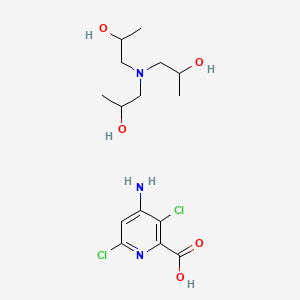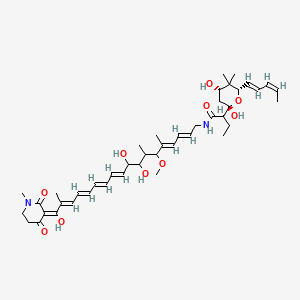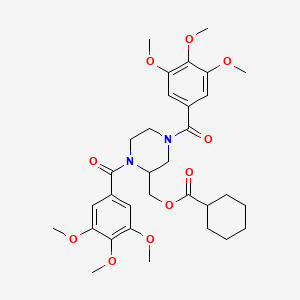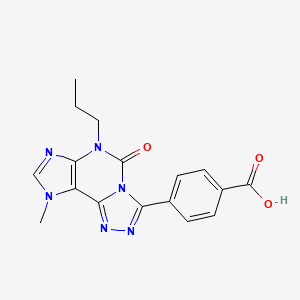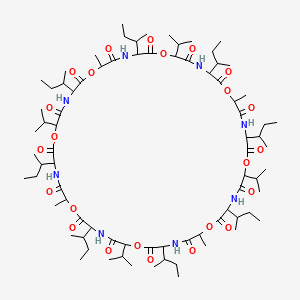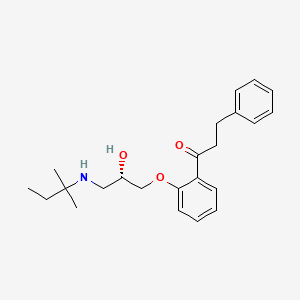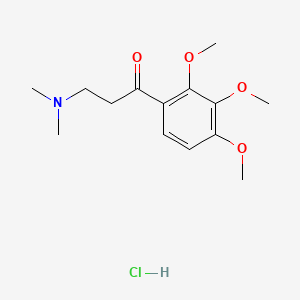
1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves multi-step organic reactions. The process may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxol group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the dimethylamino carbonyl group: This can be done using carbamoylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To maintain optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazinecarboxamides.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating enzyme activity.
Pathways: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamide derivatives: Other compounds with similar structures but different substituents.
Benzodioxol derivatives: Compounds containing the benzodioxol moiety.
Dimethylamino carbonyl compounds: Molecules with the dimethylamino carbonyl group.
Uniqueness
1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- stands out due to its unique combination of functional groups, which may confer specific biological activities or chemical properties not found in other similar compounds.
Properties
CAS No. |
80712-42-1 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H22N4O4/c1-17(2)15(21)18(3)16(22)20-8-6-19(7-9-20)12-4-5-13-14(10-12)24-11-23-13/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
OMKXRLFUWVYBQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


